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molecular formula C6H7NO2S B085972 Methyl 5-aminothiophene-2-carboxylate CAS No. 14597-58-1

Methyl 5-aminothiophene-2-carboxylate

Cat. No. B085972
M. Wt: 157.19 g/mol
InChI Key: NNQTUMGJWXJMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476253B2

Procedure details

5-Aminothiophene-2-carboxylic acid (1.00 g, 5.78 mmol) instead of 2-formylbenzoic acid and methyl iodide (1.44 mL, 23.1 mmol) instead of benzyl bromide were used to give the title compound (1.04 g; yield, 97%) as a dark brown solid according to the method described in Example 3a.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH3:10]I>>[NH2:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 114.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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